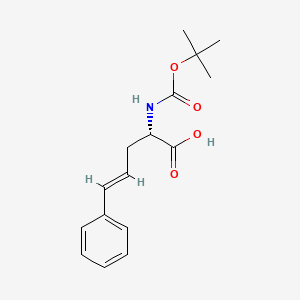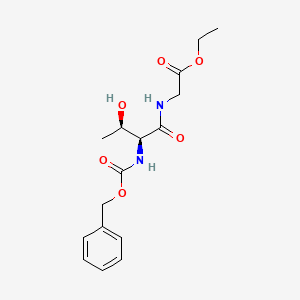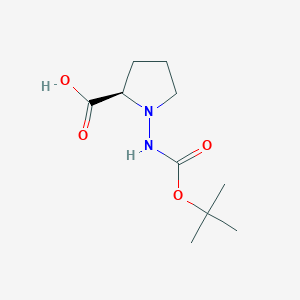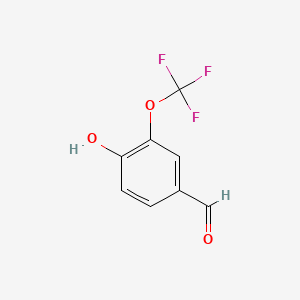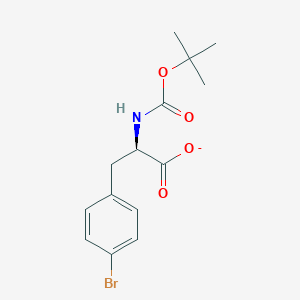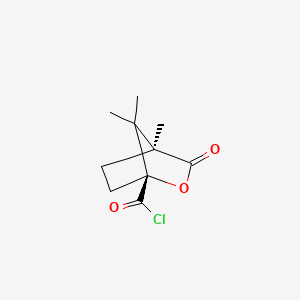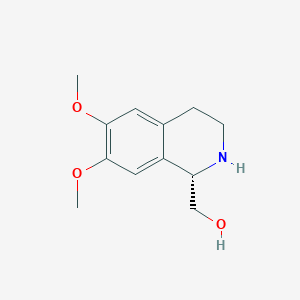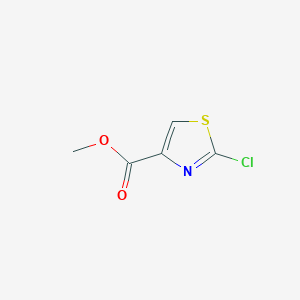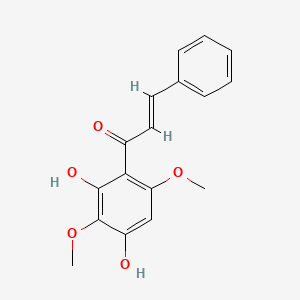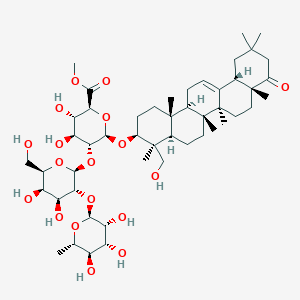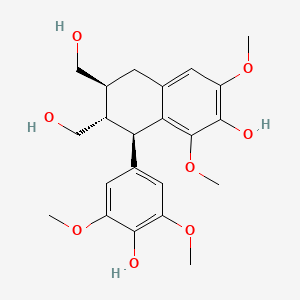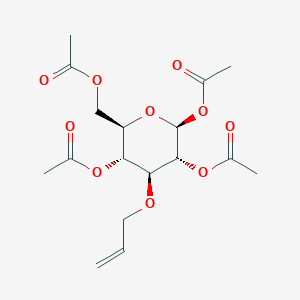
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose
Overview
Description
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose is a carbohydrate derivative used in various chemical and biological research applications. This compound is characterized by the presence of acetyl groups at positions 1, 2, 4, and 6, and an allyl group at position 3 on the beta-D-glucopyranose ring. It is often utilized in the synthesis of more complex molecules and serves as a building block in carbohydrate chemistry.
Mechanism of Action
Target of Action
It is known that similar acetylated glucopyranose compounds are often used in the synthesis of disaccharides and d-glucose-6-phosphate , suggesting that they may interact with enzymes involved in carbohydrate metabolism.
Biochemical Pathways
, it can be inferred from its use in the synthesis of disaccharides and D-glucose-6-phosphate that it may influence pathways related to carbohydrate metabolism.
Result of Action
Given its use in the synthesis of disaccharides and d-glucose-6-phosphate , it can be inferred that it may play a role in influencing carbohydrate metabolism at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose typically involves the acetylation of beta-D-glucopyranose derivatives. The process begins with the protection of hydroxyl groups using acetyl groups. The allyl group is then introduced at the 3-position through allylation reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and allyl bromide. The reaction conditions often involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete acetylation and allylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation and allylation reactions. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove acetyl groups or reduce double bonds in the allyl group.
Substitution: The acetyl and allyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and as a substrate in enzymatic reactions.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential therapeutic agents.
Industry: The compound is utilized in the production of surfactants, emulsifiers, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but lacks the allyl group at the 3-position.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: A galactose derivative with acetyl groups at positions 2, 3, 4, and 6.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose: Contains an amino group at the 2-position instead of an allyl group
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose is unique due to the presence of the allyl group at the 3-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMJIPHVXXKVLL-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


